D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
Brand Name: Vulcanchem
CAS No.: 136345-68-1
VCID: VC20803574
InChI: InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
SMILES: CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H18O10
Molecular Weight: 346.29 g/mol

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

CAS No.: 136345-68-1

Cat. No.: VC20803574

Molecular Formula: C14H18O10

Molecular Weight: 346.29 g/mol

* For research use only. Not for human or veterinary use.

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate - 136345-68-1

Specification

CAS No. 136345-68-1
Molecular Formula C14H18O10
Molecular Weight 346.29 g/mol
IUPAC Name [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
Standard InChI InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
Standard InChI Key DDWMFFZVZXMXCS-YVECIDJPSA-N
Isomeric SMILES CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Properties and Structure

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate possesses a defined chemical structure with specific properties that determine its reactivity and applications. The compound is characterized by a molecular formula of C14H18O10 and a molecular weight of 346.29 . Its IUPAC name is [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate, reflecting its complex stereochemistry and functional groups . The compound exhibits a melting point range of 88-93°C, indicating its solid state at room temperature .

The structural configuration of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can be represented by its canonical SMILES notation: CC(=O)OCC@@H[C@@H]1OC(=O)C@H[C@@H]1OC(C)=O . This notation encodes both the connectivity and stereochemistry of the molecule, providing a comprehensive representation of its three-dimensional structure. The compound features four acetyl groups attached to the parent D-gulono-1,4-lactone structure, which contribute significantly to its chemical and biological properties.

Key Chemical Properties

Table 1: Chemical Properties of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

PropertyValue
Catalog NumberA10GD-4056
CAS Number136345-68-1
Molecular FormulaC14H18O10
Molecular Weight346.29
IUPAC Name[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
Melting Point88-93°C
Standard Purity97%
Physical StateSolid

The compound possesses several common synonyms used in scientific literature and chemical databases, including (1R)-2-(ACETYLOXY)-1-[(2S,3R,4R)-3,4-BIS(ACETYLOXY)-5-OXOOXOLAN-2-YL]ETHYL ACETATE and (R)-1-((2S,3R,4R)-3,4-Diacetoxy-5-oxotetrahydrofuran-2-yl)ethane-1,2-diyl diacetate . These alternative identifiers facilitate cross-referencing across different scientific databases and publications, enhancing accessibility for researchers studying this compound.

The acetyl groups in D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate provide it with distinct chemical characteristics, including increased lipophilicity compared to the unmodified lactone. This property potentially enhances its ability to cross cellular membranes, which may contribute to its biological activities. The presence of these acetyl groups also affects the compound's stability and reactivity, making it an interesting subject for chemical and pharmaceutical investigations.

Synthesis and Characterization

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is synthesized through a selective esterification process involving D-Gulonic acid. The primary synthetic route utilizes acetic anhydride as a catalyst to esterify D-Gulonic acid at positions 2, 3, 5, and 6 . This reaction typically proceeds with a yield of approximately 80%, resulting in a tetraacetate derivative of the lactone . The synthetic process must be carefully controlled to ensure proper stereochemistry and purity of the final product.

The reaction conditions for this synthesis generally involve treating D-Gulonic acid with excess acetic anhydride in the presence of a suitable catalyst, often a Lewis acid or basic catalyst. Temperature control is crucial during this process to prevent unwanted side reactions or degradation of the reactants and products. The reaction typically proceeds through an intermediate formation of the lactone followed by acetylation of the hydroxyl groups.

Analytical Characterization

Following synthesis, D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate undergoes rigorous characterization using various analytical techniques to confirm its structure, purity, and properties. The primary analytical methods employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are used to elucidate the structure and confirm the presence and positions of the acetyl groups .

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies characteristic functional groups, particularly the ester and lactone carbonyl stretching vibrations .

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for purity assessment and quantitative analysis of the compound and its potential impurities .

  • Mass Spectrometry: This provides molecular weight confirmation and structural information through fragmentation patterns.

These analytical techniques collectively provide comprehensive characterization of the compound, ensuring its identity and quality for research applications. The purity standard for commercially available D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is typically around 97%, making it suitable for most research purposes .

Biological Properties and Applications

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate has demonstrated several significant biological properties that underscore its potential value in pharmaceutical and biomedical applications. One of the most notable properties is its potent antioxidant activity, which may contribute to its potential therapeutic effects . Antioxidants play crucial roles in neutralizing harmful free radicals in biological systems, thereby preventing oxidative damage to cells and tissues.

Research has also revealed that D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can induce apoptosis (programmed cell death) in various cancer cells . This property is particularly significant for potential anticancer applications, as promoting apoptosis in malignant cells is a primary mechanism of many cancer therapies. The compound's ability to regulate the expression of several genes further suggests its potential role in modulating cellular processes and signaling pathways relevant to cancer and other diseases .

Research Findings and Future Directions

Current research on D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate focuses on exploring its full range of biological activities and potential therapeutic applications. Studies investigating its antioxidant properties have demonstrated promising results, suggesting it could serve as a novel antioxidant agent with applications in conditions characterized by oxidative stress . The compound's ability to induce apoptosis in cancer cells also warrants further investigation to determine its potential as an anticancer agent or as a lead compound for developing new cancer therapeutics.

Gene regulation studies have indicated that D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate can influence the expression of various genes involved in cell survival, proliferation, and death . This property suggests potential applications in genomic medicine and targeted therapies. Understanding the specific molecular mechanisms underlying these effects requires additional research, including identification of target proteins or pathways and elucidation of structure-activity relationships.

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